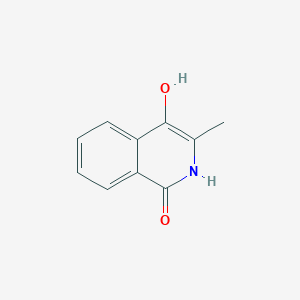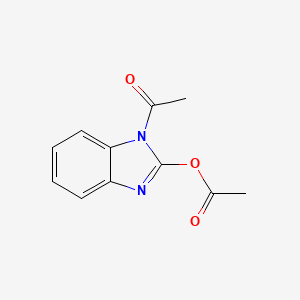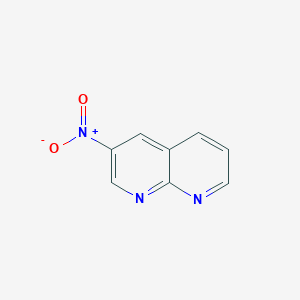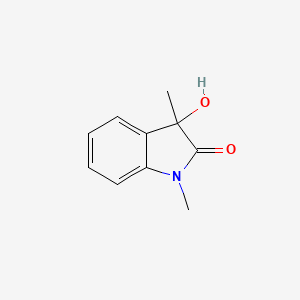
1,3-Dimethyl-3-hydroxyoxindole
Descripción general
Descripción
1,3-Dimethyl-3-hydroxyoxindole is a type of indole derivative . Indoles are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .
Synthesis Analysis
The synthesis of indole derivatives like this compound has been a topic of interest in the chemical community . Various methods of synthesis have been investigated, including the use of readily available formaldehyde and isatins (and their imines) as the substrates . The reaction proceeds with the assistance of microwave heating in the presence of a mild base .Molecular Structure Analysis
The molecular structure of this compound can be determined using techniques such as X-ray crystallography . This technique has long been used as a powerful method to determine the three-dimensional molecular structure of small molecule compounds and biological macromolecules at atomic resolution .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can participate in microwave-assisted Cannizzaro and aldol reactions of formaldehyde with isatins and their imines . Formaldehyde behaves as both a reductant (via a Cannizzaro process with isatin) and an electrophile .Aplicaciones Científicas De Investigación
Enantioselective Synthesis 3-Hydroxyoxindoles are found in many natural and biologically active molecules. Research by Bui, Candeias, and Barbas (2010) outlines an organocatalytic approach to synthesize 3-hydroxyoxindole derivatives using a novel aminooxygenation of oxindoles, achieving good yields and high enantioselectivities up to 96% (Bui, Candeias, & Barbas, 2010).
Natural Product Synthesis Suárez-Castillo et al. (2006) developed a method for the oxidation of indole and oxindole derivatives to produce 3-hydroxyoxindoles, enabling the synthesis of various natural products. This strategy was instrumental in achieving the first total synthesis of specific natural compounds and the synthesis of pyrroloindoline derivatives (Suárez-Castillo et al., 2006).
Biological Applications Yu et al. (2016) highlighted the prevalence of oxindole scaffolds in natural products and their recognition as privileged substructures in drug discovery. Several oxindole-containing compounds, particularly enantioenriched 3-hydroxyoxindole scaffolds, have advanced into clinical trials for treating various diseases due to their promising biological activities (Yu, Xing, Yu, & Liu, 2016).
Antioxidant and Neuroprotective Activities Wu et al. (2022) described a green protocol for synthesizing 3-alkyl-3-hydroxyoxindoles, a subclass of oxindole products known for antioxidant, neuroprotective, anticancer, and anti-HIV activities. This synthesis was achieved via α-alkylation-α-hydroxylation of oxindole without transition-metal catalysts (Wu et al., 2022).
Asymmetric Synthesis for Medicinal Chemistry Zhang, Zheng, and Antilla (2011) demonstrated the enantioselective synthesis of 3-hydroxy-2-oxindoles, important in medicinal chemistry, using chiral VAPOL calcium phosphate. Their method achieved high enantioselectivity and represents a significant development in the field of asymmetric synthesis (Zhang, Zheng, & Antilla, 2011).
Antiproliferative and Proapoptotic Properties Cane et al. (2000) explored the properties of endogenous oxindoles, including 5-hydroxyoxindole and isatin. They found that 5-hydroxyoxindole inhibited cell proliferation at submicromolar concentrations and reduced the activity of extracellular signal-regulated protein kinases (ERKs). This suggests potential use as antitumor agents (Cane, Tournaire, Barritault, & Crumeyrolle‐Arias, 2000).
Synthesis of Chiral 3,3-Disubstituted Oxindoles Zhou et al. (2018) developed catalytic enantioselective syntheses for 3,3-disubstituted oxindoles, prominent in natural products and pharmaceutical compounds. These methods allowed for the preparation of diverse chiral 3,3-disubstituted oxindoles with significant biological activity (Zhou, Zhou, & Zhou, 2018).
Catalytic Synthesis of 3-Substituted 3-Aminooxindoles Yu et al. (2015) focused on developing new strategies for the synthesis of 3-substituted 3-aminooxindoles, a type of scaffold prevalent in natural products and pharmaceutically active compounds. This work is significant for the efficient construction of these molecular frameworks (Yu, Zhou, Liu, & Zhou, 2015).
Enantioselective and Diastereoselective Allylation He et al. (2018) reported an iridium-catalyzed asymmetric allylation of dioxindoles, achieving excellent enantioselectivity and good diastereoselectivity. This method is crucial for synthesizing 3-allyl-3-hydroxyoxindoles with complex stereocenters (He, Wu, Tang, Huo, Sun, & Zhang, 2018).
Safety and Hazards
While specific safety and hazards information for 1,3-Dimethyl-3-hydroxyoxindole was not found in the retrieved papers, it’s generally recommended to use personal protective equipment as required, avoid contact with skin, eyes, or clothing, and take precautionary measures against static discharges when handling chemical substances .
Direcciones Futuras
The future directions in the research of 1,3-Dimethyl-3-hydroxyoxindole and similar compounds involve the development of novel synthetic strategies to form new chemical entities in a stereoselective manner . This includes the development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings . The importance of these structures for applications in medicinal chemistry, as intermediates or final products in total synthesis, and as model compounds for the development of enantioselective catalytic methodologies, has been highlighted .
Propiedades
IUPAC Name |
3-hydroxy-1,3-dimethylindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-10(13)7-5-3-4-6-8(7)11(2)9(10)12/h3-6,13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYJEHMJKVIBOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327246 | |
| Record name | 1,3-Dimethyl-3-hydroxyoxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54279-13-9 | |
| Record name | 1,3-Dimethyl-3-hydroxyoxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


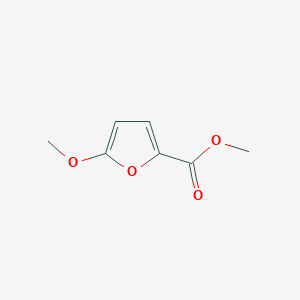

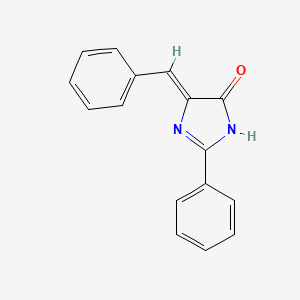

![1H-Imidazo[4,5-g]quinazoline](/img/structure/B3353309.png)


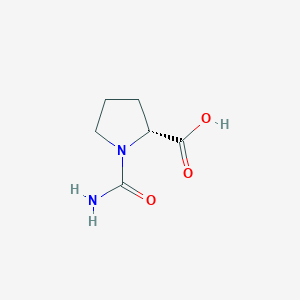
![2'-Iodo[1,1'-biphenyl]-2-amine](/img/structure/B3353345.png)
![4,7-Dichloro-3-methylimidazo[4,5-d]pyridazine](/img/structure/B3353350.png)
